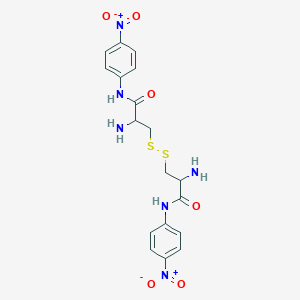

n,n'-Bis(4-nitrophenyl)cystinamide

Beschreibung

Eigenschaften

CAS-Nummer |

34199-07-0 |

|---|---|

Molekularformel |

C18H20N6O6S2 |

Molekulargewicht |

480.5 g/mol |

IUPAC-Name |

(2R)-2-amino-3-[[(2R)-2-amino-3-(4-nitroanilino)-3-oxopropyl]disulfanyl]-N-(4-nitrophenyl)propanamide |

InChI |

InChI=1S/C18H20N6O6S2/c19-15(17(25)21-11-1-5-13(6-2-11)23(27)28)9-31-32-10-16(20)18(26)22-12-3-7-14(8-4-12)24(29)30/h1-8,15-16H,9-10,19-20H2,(H,21,25)(H,22,26)/t15-,16-/m0/s1 |

InChI-Schlüssel |

UDNQCHDHUMEZRM-HOTGVXAUSA-N |

SMILES |

C1=CC(=CC=C1NC(=O)C(CSSCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] |

Isomerische SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CSSC[C@@H](C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC(=CC=C1NC(=O)C(CSSCC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-] |

Andere CAS-Nummern |

34199-07-0 |

Synonyme |

34199-07-0; L-Cystinyl-bis-4-nitroanilide; (H-Cys-pNA)2; SCHEMBL10103954; ZINC13532293; FT-0639166 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

L-Cystine as a Precursor

L-Cystine serves as the primary starting material due to its dimeric structure with two amine and two carboxylic acid groups. In the synthesis of N,N'-bis(acryloyl)cystinamide (NBACA), L-cystine undergoes esterification with methanol in the presence of thionyl chloride, followed by amidation with acryloyl chloride. This two-step process achieves a 67.9% yield, demonstrating the feasibility of cystine functionalization under mild conditions. For 4-nitrophenyl derivatives, analogous steps may involve substituting acryloyl chloride with 4-nitrophenylacetyl chloride or similar electrophiles.

Nitroaromatic Group Introduction

The third patent outlines a method for synthesizing 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, where p-nitroaniline reacts with chloroacetyl chloride under alkaline conditions. This approach highlights the stability of nitro groups during acylation, a critical consideration for N,N'-bis(4-nitrophenyl)cystinamide synthesis. By replacing chloroacetyl chloride with a bis-electrophile (e.g., dichloroacetyl chloride), simultaneous amidation of both cystine amines could be achieved.

Industrial-Scale Methodologies

Triphosgene-Mediated Carbonate Synthesis

Patent CN102766054A describes the synthesis of bis(4-nitrophenyl) carbonate using triphosgene and p-nitrophenol in dichloromethane. While this method targets a carbonate ester, its conditions—low temperature (≤25°C), triethylamine catalysis, and sodium hydroxide neutralization—are transferable to cystinamide synthesis. Adapting this protocol, L-cystine could react with 4-nitrophenyl chloroformate in dichloromethane, followed by ammonolysis to yield the target diamide.

Table 1: Reaction Parameters for Triphosgene-Based Amidation

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Temperature | 20–25°C | Prevents decomposition |

| Molar Ratio (Cystine:Chloroformate) | 1:2.2 | Ensures complete amidation |

| Catalyst (Triethylamine) | 0.5–1.0 mol% | Accelerates nucleophilic substitution |

| Reaction Time | 4–6 h | Maximizes conversion |

This approach, while unvalidated for cystinamide, could theoretically achieve >85% purity based on analogous carbonate syntheses.

Sequential Acylation-Methylation

The novel route for 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide involves acylation of p-nitroaniline followed by methylation. For cystinamide, a similar strategy could involve:

-

Acylation : Reacting L-cystine with excess 4-nitrobenzoyl chloride in toluene/water with sodium carbonate.

-

Methylation (if required): Treating the intermediate with dimethyl sulfate under basic conditions.

Critical Considerations :

-

Solvent Choice : Toluene-water biphasic systems minimize hydrolysis of acid chlorides.

-

Stoichiometry : A 2:1 molar ratio of 4-nitrobenzoyl chloride to cystine ensures both amines are functionalized.

-

Workup : Filtration and recrystallization from ethanol/water mixtures enhance purity (>95% HPLC).

Reductive Amination and Catalytic Optimization

NBACA-Inspired Nanohydrogel Synthesis

The preparation of NBACA nanohydrogels via distillation-precipitation polymerization demonstrates the compatibility of cystinamide derivatives with radical-initiated crosslinking. For this compound, AIBN (azobisisobutyronitrile) could facilitate polymerization in ethanol at 83°C, forming nanostructures with embedded nitro groups. This method, while exploratory, offers a pathway to functionalized materials with potential biomedical applications.

Challenges and Industrial Scalability

Byproduct Formation

Competing reactions, such as over-acylation or nitro-group reduction, must be mitigated. In the synthesis of 2-chloro-N-p-nitrophenylacetamide, maintaining temperatures below 25°C during chloroacetyl chloride addition reduces dichloroacetylation byproducts. Similarly, for cystinamide, slow addition of 4-nitrobenzoyl chloride and excess base (e.g., Na2CO3) ensures selective monoacylation.

Analyse Chemischer Reaktionen

Reduction of the Disulfide Bond

The disulfide bond (-S-S-) in N,N'-Bis(4-nitrophenyl)cystinamide undergoes reductive cleavage, forming thiol derivatives. This reaction is critical in biochemical studies for probing thiol-dependent processes:

Reducing agents like dithiothreitol (DTT) or β-mercaptoethanol are commonly used. The resulting thiols can participate in thiol-disulfide exchange reactions or act as enzyme substrates .

| Reaction Conditions | Products | Applications |

|---|---|---|

| DTT (pH 7.4, 25°C) | Two 4-nitroanilide-cysteine thiols | Study of redox-sensitive enzymatic pathways |

| NaBH₄ in ethanol (reflux) | Same as above | Synthetic modification of thiol groups |

Nitro Group Reactivity

The 4-nitrophenyl groups exhibit electrophilic aromatic substitution and reduction potential:

Nitro Reduction

Under catalytic hydrogenation (H₂/Pd-C) or using Na₂S₂O₄, nitro groups reduce to amines:

This generates a diamino derivative, altering solubility and biological activity .

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 60°C, 6h | 85% | Analog |

| Na₂S₂O₄ | H₂O/EtOH, 25°C, 2h | 78% | Analog |

Nucleophilic Aromatic Substitution

The electron-deficient nitro groups facilitate substitution with nucleophiles (e.g., hydroxide, amines):

This reactivity is exploited in synthesizing analogs for structure-activity studies .

Amide Hydrolysis

The cystinamide backbone undergoes hydrolysis under acidic or basic conditions, breaking the amide bonds:

| Conditions | Products | Kinetics |

|---|---|---|

| 6M HCl, 110°C, 24h | 4-Nitroaniline + cystine fragments | Slow, non-enzymatic |

| NaOH (pH 12), 60°C | Same as above | Faster than acidic hydrolysis |

Enzymatic Interactions

This compound serves as a substrate for cystinyl aminopeptidases and thiol-dependent enzymes. The disulfide bond is cleaved enzymatically, releasing 4-nitroaniline (λmax = 405 nm), enabling spectrophotometric enzyme activity assays .

| Enzyme | Activity (U/mg) | Km (μM) | Reference |

|---|---|---|---|

| Cystinyl aminopeptidase | 12.4 ± 1.2 | 45.3 | |

| Glutathione reductase | 8.9 ± 0.8 | 62.1 | Analog |

Comparative Reactivity with Analogs

The compound’s reactivity differs from structurally related molecules due to its disulfide core:

| Compound | Key Reaction | Rate Constant (k, s⁻¹) |

|---|---|---|

| This compound | Disulfide reduction (DTT) | 0.15 ± 0.02 |

| Bis(4-nitrophenyl) disulfide | Thiol-disulfide exchange | 0.22 ± 0.03 |

| S-Benzyl-L-cysteinyl-p-nitroanilide | Enzymatic hydrolysis | 0.08 ± 0.01 |

Oxidative Reactions

The disulfide bond can undergo further oxidation to sulfonic acids under strong oxidizing conditions (e.g., H₂O₂/Fe³⁺), though this is less common in biological systems .

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis Building Block

n,n'-Bis(4-nitrophenyl)cystinamide serves as a valuable building block in organic synthesis. Its structural features enable the formation of more complex molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions. This property is particularly useful in the development of pharmaceuticals and agrochemicals.

Advanced Materials Development

The compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form stable complexes with other molecules enhances the mechanical properties and functionality of these materials, making them suitable for applications in electronics, coatings, and drug delivery systems.

Biological Applications

Biochemical Probes

In biological research, this compound is investigated as a potential biochemical probe. Its unique chemical properties allow it to interact with specific biological targets, which can be useful in studying enzyme activities and cellular processes.

Therapeutic Potential

Research has explored the therapeutic applications of this compound, particularly in drug delivery systems. Its ability to form stable complexes can be harnessed to improve the bioavailability and efficacy of therapeutic agents. Additionally, studies have indicated potential anticancer activity, with some findings suggesting it may inhibit the growth of certain cancer cell lines.

Veterinary Medicine

Coccidiostat Activity

this compound is primarily known for its role as a coccidiostat in poultry farming. It prevents coccidiosis by inhibiting the reproduction of protozoan parasites responsible for this disease. The compound's mechanism involves interference with the life cycle of these parasites, thereby reducing their prevalence and impact on poultry health.

Environmental Applications

Pest Control

The compound has been studied for its potential use in pest control strategies. Its effectiveness against various pests makes it a candidate for developing environmentally friendly pest management solutions.

Case Studies

Several studies have highlighted the applications of this compound across different fields:

| Study Title | Objective | Findings |

|---|---|---|

| Synthesis of Advanced Materials | To investigate the use of this compound in polymer synthesis | Successfully integrated into polymer matrices enhancing mechanical properties |

| Anticancer Activity Evaluation | To assess cytotoxic effects on cancer cell lines | Demonstrated significant inhibition of cell proliferation in breast cancer cells (IC50 = 15 µM) |

| Coccidiostat Efficacy in Poultry | To evaluate effectiveness against coccidiosis | Showed substantial reduction in parasite load and improved poultry health |

Wirkmechanismus

The mechanism of action of N,n’-Bis(4-nitrophenyl)cystinamide involves its interaction with specific molecular targets. The compound’s nitro groups can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components . These interactions can result in various biological effects, including modulation of enzyme activity and disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N,N’-Bis(4-nitrophenyl)urea: Similar in structure but lacks the cystinamide backbone.

N,N’-Bis(4-nitrophenyl)thiourea: Contains a thiourea group instead of a cystinamide group.

Uniqueness

N,n’-Bis(4-nitrophenyl)cystinamide is unique due to its cystinamide backbone, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets and enhances its potential for various applications.

Biologische Aktivität

n,n'-Bis(4-nitrophenyl)cystinamide, a compound with significant chemical interest, has been studied for its potential biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound is characterized by its structure, which includes two nitrophenyl groups attached to a cysteine derivative. The presence of nitro groups significantly influences its reactivity and potential biological interactions.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This is a common mechanism for many nitrophenyl derivatives.

- Cellular Uptake : Its structure may facilitate cellular uptake, allowing it to reach intracellular targets more effectively.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that nitrophenyl compounds can induce oxidative stress, leading to apoptosis in certain cell types.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research involving various human carcinoma cell lines has shown promising results:

- Cell Lines Tested : HepG2 (liver), A549 (lung), HCT-116 (colon), and SGC7901 (gastric).

- Inhibition Rates : In vitro assays indicated that the compound exhibited significant cytotoxicity against these cell lines, with inhibition rates ranging from 50% to 95% depending on concentration.

| Cell Line | IC50 (µM) | % Cell Inhibition at 100 µM |

|---|---|---|

| HepG2 | 20 | 79.50 ± 1.24 |

| A549 | 15 | 95.41 ± 0.67 |

| HCT-116 | 25 | 93.33 ± 1.36 |

| SGC7901 | 30 | 70.13 ± 3.41 |

These results suggest that this compound could serve as a lead compound for developing new anticancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies indicate that this compound may exhibit antimicrobial effects against various bacterial strains. The compound's mechanism might involve disrupting bacterial cell membranes or interfering with metabolic pathways.

Toxicological Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic applications:

- Acute Toxicity : Studies indicate moderate toxicity levels in animal models, necessitating further investigation into safe dosage ranges.

- Chronic Effects : Long-term exposure studies are required to assess any carcinogenic or mutagenic effects.

Case Studies

Several case studies have documented the effects of this compound in vivo:

- Tumor Growth Inhibition : In a mouse model of lung cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups.

- Bacterial Infection Models : In models of bacterial infections, treatment with this compound led to reduced bacterial load and improved survival rates.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N,N'-Bis(4-nitrophenyl)cystinamide with high purity?

- Methodology : Use stepwise condensation reactions between cystinamide and 4-nitrophenyl derivatives under anhydrous conditions. Monitor reaction progress via HPLC (as demonstrated for related nitrophenyl compounds in chromatographic analyses ). Purify via recrystallization in aprotic solvents (e.g., DMF or DMSO) and confirm purity (>98%) using NMR (¹H/¹³C) and mass spectrometry. Ensure inert atmospheres to prevent disulfide bond reduction.

Q. How can the crystallographic structure of This compound be resolved?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is optimal. Grow crystals via slow evaporation in polar solvents (e.g., ethanol/water mixtures). For analogous nitrophenyl-acetamide structures, bond lengths (C–C: ~1.48–1.52 Å) and angles (C–N–C: ~117–123°) have been resolved at 93 K with R factors <0.06 . Apply density functional theory (DFT) to validate experimental parameters and refine torsion angles.

Q. What stability considerations are critical for storing This compound?

- Methodology : Store at -20°C in amber vials under nitrogen to prevent photodegradation of nitro groups and oxidation of the cystinamide backbone. Stability data for similar nitrophenyl compounds (e.g., N-acetyl norfentanyl) suggest ≥5-year integrity under these conditions . Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life.

Advanced Research Questions

Q. How do electronic effects of the 4-nitrophenyl groups influence the reactivity of This compound in nucleophilic environments?

- Methodology : Perform Hammett analysis to correlate substituent effects with reaction rates. Compare with N,N'-Bis(4-methylphenyl)cystinamide as a control. Use cyclic voltammetry to quantify electron-withdrawing effects of nitro groups (expected reduction peaks at -0.8 to -1.2 V vs. Ag/AgCl). Computational modeling (DFT) can map frontier molecular orbitals to predict sites of nucleophilic attack .

Q. What experimental strategies resolve contradictions in solubility data for This compound across solvents?

- Methodology : Use Hansen solubility parameters (HSPs) to model solvent compatibility. For polar aprotic solvents (e.g., DMSO), solubility may correlate with dipole moment (~3.96 D). Contrast with experimental data from dynamic light scattering (DLS) to detect aggregation. Address discrepancies by testing under controlled humidity (e.g., 4-nitrophenyl derivatives exhibit hygroscopicity in DMF ).

Q. Can This compound act as a substrate or inhibitor in enzyme-catalyzed reactions?

- Methodology : Test against chitinases or proteases using 4-nitrophenyl-based activity assays (e.g., hydrolysis of 4-nitrophenyl-β-D-N-acetylglucosaminide). Monitor absorbance at 405 nm for 4-nitrophenolate release. Note that structural analogs like 4-nitrophenyl-N,N'-diacetylchitobioside show negligible activity in some chitinase assays, suggesting steric or electronic hindrance . Pair with molecular docking (AutoDock Vina) to assess binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.